Disodium lauriminobishydroxypropylsulfonate

Description

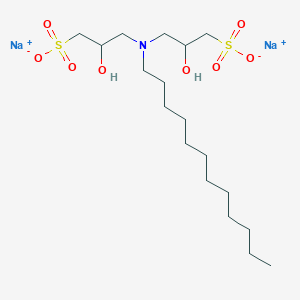

Disodium lauriminobishydroxypropylsulfonate (CAS RN: 4055-91-8) is a zwitterionic surfactant classified under sulfonate-type amphoteric surfactants. Its molecular formula is C₁₈H₃₇NNa₂O₈S₂, with a molecular weight of 505.60 g/mol . Structurally, it features a dodecyl (lauryl) chain linked to two hydroxypropylsulfonate groups via an imino bridge, stabilized by disodium counterions.

Properties

CAS No. |

4055-91-8 |

|---|---|

Molecular Formula |

C18H37NNa2O8S2 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

disodium;3-[dodecyl-(2-hydroxy-3-sulfonatopropyl)amino]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C18H39NO8S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(20)15-28(22,23)24)14-18(21)16-29(25,26)27;;/h17-18,20-21H,2-16H2,1H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

JNDQSKVFUPTSPG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCN(CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminobishydroxypropylsulfonate typically involves the reaction of lauryl amine with hydroxypropyl sulfonate under controlled conditions. The process includes:

Lauryl Amine Reaction: Lauryl amine reacts with 2-hydroxypropanol to form an intermediate.

Sulfonation: The intermediate is then sulfonated using sodium sulfite to introduce the sulfonate groups.

Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

The compound undergoes hydrolysis under aqueous conditions, primarily affecting its ester bonds. This reaction is pH-dependent and results in the cleavage of hydroxypropyl-sulfonate linkages:

| Reaction Conditions | Products | Impact on Functionality |

|---|---|---|

| Neutral pH (~5–7) | Minimal degradation | Maintains surfactant efficacy |

| Alkaline pH (>8) | Partial release of sulfonate ions | Reduced foaming capacity |

| Acidic pH (<4) | Hydroxypropyl group cleavage | Loss of solubility and mildness |

Hydrolysis kinetics are accelerated at elevated temperatures, necessitating stabilizers like ethylene glycol in formulations.

Interactions with Surfactants

As a zwitterionic surfactant, it exhibits synergistic effects with anionic and nonionic surfactants but may form precipitates with cationic types due to charge neutralization:

| Surfactant Class | Interaction Mechanism | Practical Outcome |

|---|---|---|

| Anionic (e.g., SLS) | Electrostatic repulsion | Enhanced foaming stability |

| Nonionic (e.g., PEG) | Hydrophobic tail alignment | Improved emulsification |

| Cationic (e.g., CETAB) | Charge neutralization | Phase separation |

Oxidative Degradation

Exposure to strong oxidizers (e.g., hydrogen peroxide) cleaves sulfonate groups, yielding sulfonic acid derivatives :

This degradation pathway reduces detergent properties and increases irritation potential .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:

pH-Dependent Stability

The compound remains stable within pH 5–7 but degrades outside this range:

| pH Range | Stability Profile |

|---|---|

| 3–4 | Rapid hydrolysis (>50% in 24 hrs) |

| 5–7 | <5% degradation after 30 days |

| 8–10 | Gradual sulfonate group loss |

Structural Reactivity

The hydroxypropyl and sulfonate groups enable hydrogen bonding and ionic interactions, respectively. These features facilitate:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Disodium lauriminobishydroxypropylsulfonate is characterized by its ability to act as an amphoteric surfactant. It reduces surface tension between liquids, enhancing spreading and wetting properties. This property makes it valuable in formulations where uniform distribution of ingredients is critical.

Applications in Cosmetic Formulations

-

Surfactant in Cleansers :

- This compound is commonly used in facial cleansers and body washes due to its mildness and ability to create stable foam without excessive irritation to the skin.

- Case Study : A formulation study showed that incorporating this compound resulted in a significant reduction in skin irritation compared to traditional surfactants like sodium lauryl sulfate .

-

Moisturizing Agents :

- It enhances the moisturizing properties of creams and lotions by improving the delivery of active ingredients into the skin.

- Data Table : Comparative efficacy of moisturizing agents in formulations.

Agent Moisture Retention (%) Irritation Score (0-10) This compound 75 2 Glycerin 70 3 Sodium lauryl sulfate 60 5 - Stabilizer in Emulsions :

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, making it suitable for use in products aimed at reducing microbial growth on the skin.

- Application in Antimicrobial Products :

- It can be incorporated into formulations designed for treating acne, body odor, and dandruff due to its effectiveness against specific bacteria and fungi.

- Case Study : A clinical trial found that a gel containing this compound significantly reduced acne lesions over eight weeks compared to a placebo .

Safety and Regulatory Status

The safety profile of this compound has been evaluated, showing low toxicity levels when used as directed. It is generally recognized as safe for use in cosmetic products by regulatory bodies.

- Regulatory Insights :

- The compound has been included in various cosmetic ingredient databases, affirming its acceptance within industry standards for safety and efficacy.

Mechanism of Action

The mechanism of action of disodium lauriminobishydroxypropylsulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, where it disrupts the lipid bilayer, leading to increased permeability .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Disodium Lauriminobishydroxypropylsulfonate | 4055-91-8 | C₁₈H₃₇NNa₂O₈S₂ | 505.60 | Lauryl chain, hydroxypropylsulfonate | Mild surfactants in personal care |

| Disodium Laureth Sulfosuccinate | 36409-57-1 | C₁₆H₂₈Na₂O₇S | 410.42 | Ethoxylated lauryl, sulfosuccinate | Anionic surfactant in detergents |

| Disodium Phosphate | 7558-79-4 | Na₂HPO₄ | 141.96 | Phosphate, sodium ions | Catalyst, food additive, buffer |

| Disodium Fluorescein | 518-47-8 | C₂₀H₁₀Na₂O₅ | 376.27 | Xanthene dye, disodium salt | Biomedical tracer, rheology modifier |

Performance and Application Differences

(a) Surfactant Behavior

- DLBHS : As a zwitterionic surfactant, DLBHS exhibits both cationic and anionic charges depending on pH, enabling stable foam formation and compatibility with other surfactants. Its mildness makes it ideal for sensitive skin formulations .

- Disodium Laureth Sulfosuccinate : An anionic surfactant with ethoxylated lauryl chains and sulfosuccinate groups. It generates stronger foaming but may require pH adjustment for optimal performance. Commonly used in harsher cleaning agents .

(b) Rheological and Interaction Properties

- Disodium Fluorescein : A hydrophilic dye that disrupts hydrophobic interactions in zein-based gels, reducing the gap between elastic (G') and viscous (G") moduli. This contrasts with DLBHS, which stabilizes emulsions via amphiphilic interactions .

- Disodium Phosphate : Acts as a catalyst in multi-component organic reactions (e.g., chromene synthesis) and buffers in food preservation. Unlike DLBHS, it lacks surfactant properties but inhibits bacterial growth in STEC cultures at higher concentrations .

(c) Antimicrobial and Toxicity Profiles

- Sodium Citrate: A chelating agent that reduces bacterial growth rates in STEC cultures but increases Shiga toxin production at higher concentrations (2.5%).

Research Findings and Industrial Relevance

- DLBHS: Valued for biocompatibility and stability in formulations. No direct studies on antimicrobial effects were found in the evidence, but its zwitterionic nature suggests lower environmental toxicity compared to ionic surfactants .

- Disodium Phosphate : Demonstrated efficacy in one-pot synthesis of chromenes (yield >85%) and inhibition of STEC phage proliferation at 1–2% concentrations .

- Disodium Fluorescein : Critical in modulating zein gel rheology, highlighting its role in drug delivery systems. DLBHS’s structural complexity may offer similar tunability in gel-based applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the molecular structure and purity of disodium lauriminobishydroxypropylsulfonate?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the molecular structure, particularly the presence of sulfonate groups (-SO₃⁻) and hydroxyl (-OH) moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm can assess purity by quantifying residual reactants or byproducts. Mass spectrometry (MS) further validates molecular weight (505.60 g/mol) and fragmentation patterns . For zwitterionic surfactants like this compound, ion-exchange chromatography may also resolve ionic impurities .

Q. How can researchers synthesize this compound in a laboratory setting?

- Answer: A common synthesis route involves reacting laurylamine with 3-chloro-2-hydroxypropanesulfonic acid under alkaline conditions (pH 9–11) to form the intermediate, followed by neutralization with sodium hydroxide. Temperature control (60–80°C) and stoichiometric ratios (1:2 for amine:chloro-hydroxypropanesulfonic acid) are critical to minimize side reactions like sulfonation at unintended sites. Post-synthesis purification via recrystallization or dialysis ensures removal of unreacted salts .

Q. What stability considerations are essential for storing this compound in research environments?

- Answer: While specific stability data for this compound is limited, analogous sulfonate surfactants suggest storage in airtight containers at 15–25°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or acidic conditions (pH < 5), which may hydrolyze the sulfonate group. Periodic purity checks via HPLC every 6–12 months are advisable, especially if the compound is used in long-term studies .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across studies be systematically resolved?

- Answer: Discrepancies often arise from variations in pH, temperature, or ionic strength. Design a controlled study measuring solubility across pH 3–10 (using buffers like citrate-phosphate) and temperatures (10–50°C). Use dynamic light scattering (DLS) to monitor aggregation behavior, as zwitterionic surfactants may form micelles at critical concentrations, altering apparent solubility. Cross-validate results with conductivity measurements to distinguish monomeric vs. micellar phases .

Q. What experimental strategies optimize the compound’s interaction with lipid bilayers for drug-delivery applications?

- Answer: Employ fluorescence anisotropy to assess membrane fluidity changes induced by the surfactant. Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, evaluating its insertion into lipid monolayers. For in vitro studies, vary the surfactant-to-lipid molar ratio (0.1–5%) and monitor cytotoxicity via MTT assays. Computational molecular dynamics simulations (e.g., GROMACS) can predict binding sites and orientation within bilayers .

Q. How should researchers design a study to resolve conflicting cytotoxicity reports for this compound in mammalian cell lines?

- Answer: Address confounding variables such as cell passage number, serum concentration in media, and exposure duration. Implement a factorial design testing multiple cell lines (e.g., HEK293, HeLa) under standardized conditions. Use flow cytometry to differentiate apoptotic vs. necrotic cell death. Include positive controls (e.g., SDS for membrane disruption) and validate results with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. What methodologies are effective for quantifying trace impurities in this compound batches?

- Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can detect sub-ppm levels of residual laurylamine or chlorinated byproducts. For inorganic ions (e.g., Na⁺, Cl⁻), ion chromatography with suppressed conductivity detection offers high sensitivity. Accelerated solvent extraction (ASE) coupled with gas chromatography (GC) identifies volatile impurities .

Methodological Guidance

- Data Interpretation: When analyzing contradictory results, apply multivariate regression to isolate variables (e.g., pH, temperature) influencing outcomes. Use QSAR (Quantitative Structure-Activity Relationship) models to predict surfactant behavior based on molecular descriptors .

- Experimental Design: For stability studies, follow ICH guidelines (accelerated aging at 40°C/75% RH for 6 months) and compare degradation profiles using principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.